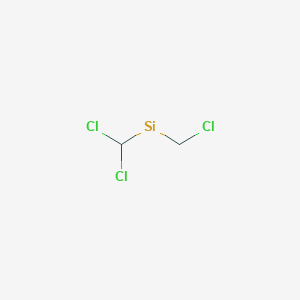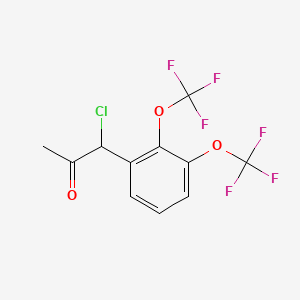
Chloromethyl(dichloromethyl)silicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(dichloromethyl)silane, also known as dichloro(chloromethyl)methylsilane, is an organosilicon compound with the molecular formula C₂H₅Cl₃Si. This compound is characterized by the presence of both chloromethyl and dichloromethyl groups attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 121-122°C . This compound is primarily used in the synthesis of other organosilicon compounds and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)(dichloromethyl)silane can be synthesized through the reaction of chloromethylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of (chloromethyl)(dichloromethyl)silane involves the chlorination of methylsilane derivatives. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Types of Reactions:
Substitution Reactions: (Chloromethyl)(dichloromethyl)silane undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: It can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Solvents: Non-polar solvents like toluene or hexane are commonly used.
Major Products Formed:
Silanols: Formed through hydrolysis.
Organosilicon Compounds: Various derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
(Chloromethyl)(dichloromethyl)silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.
Mechanism of Action
The mechanism of action of (chloromethyl)(dichloromethyl)silane involves its reactivity with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. The molecular targets include various functional groups in organic molecules, allowing for the modification of these molecules to achieve desired properties. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the chloromethyl group.
Chloromethylsilane: Contains only one chlorine atom attached to the silicon.
Dimethyldichlorosilane: Contains two methyl groups instead of chloromethyl and dichloromethyl groups.
Uniqueness: (Chloromethyl)(dichloromethyl)silane is unique due to the presence of both chloromethyl and dichloromethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Properties
Molecular Formula |
C2H3Cl3Si |
|---|---|
Molecular Weight |
161.48 g/mol |
InChI |
InChI=1S/C2H3Cl3Si/c3-1-6-2(4)5/h2H,1H2 |
InChI Key |
QZJMLSFFZPZGIV-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)



![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
